4-(4-Methylbenzene-1-sulfonyl)cinnoline
Description
Structure
3D Structure
Properties
CAS No. |
62196-38-7 |
|---|---|
Molecular Formula |
C15H12N2O2S |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
4-(4-methylphenyl)sulfonylcinnoline |
InChI |
InChI=1S/C15H12N2O2S/c1-11-6-8-12(9-7-11)20(18,19)15-10-16-17-14-5-3-2-4-13(14)15/h2-10H,1H3 |
InChI Key |
VCCCPWWSWHABEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=NC3=CC=CC=C32 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 4 Methylbenzene 1 Sulfonyl Cinnoline and Its Analogues
Foundational Cinnoline (B1195905) Synthesis: Historical Context and Contemporary Adaptations
The core cinnoline ring system is a bicyclic heterocycle isosteric with quinoline (B57606) and isoquinoline. nih.gov Its synthesis has evolved from classical name reactions to sophisticated modern techniques, enabling the construction of a wide array of substituted derivatives.
The historical foundation of cinnoline synthesis is rooted in intramolecular cyclization reactions involving diazonium salts. The first synthesis of the cinnoline ring was reported by Richter in 1883. wikipedia.orgresearchgate.net The classical Richter Cinnoline Synthesis involves the diazotization of an o-aminoarylpropiolic acid, which then undergoes intramolecular cyclization to form a cinnoline derivative. wikipedia.orgdrugfuture.com Specifically, the process begins with the cyclization of the alkyne o-C₆H₄(N₂Cl)C≡CCO₂H in water, yielding 4-hydroxycinnoline-3-carboxylic acid. wikipedia.org This intermediate can then be decarboxylated and the hydroxyl group removed to produce the parent cinnoline heterocycle. wikipedia.org
This fundamental approach of diazotization followed by cyclization has been adapted and refined over the years. Modern strategies often employ different starting materials and reaction conditions to achieve regioselectivity and functional group tolerance. Key evolutionary pathways include:
Cyclization of Arylhydrazones : A versatile and widely used method involves the intramolecular cyclization of arylhydrazones. researchgate.net For instance, substituted phenylhydrazono cyanoacetamides can be cyclized, often using a Lewis acid like anhydrous aluminum chloride (AlCl₃), to form 4-aminocinnoline-3-carboxamides. nih.gov This method is pivotal as it provides the necessary 4-aminocinnoline precursor for subsequent sulfonylation.
Cyclization of o-Ethynylarenediazonium Salts : A variation of the Richter synthesis uses o-ethynylarenediazonium salts, which cyclize to provide cinnolinones. drugfuture.comresearchgate.net This method has been developed further to synthesize various 4-oxo-1,4-dihydrocinnoline derivatives. researchgate.net
Reductive Cyclization : A powerful tool for producing benzo[c]cinnolines is the reductive cyclization of 2,2′-dinitrobiphenyls. researchgate.net While primarily used for the benzo[c]isomer, this highlights the diversity of cyclization triggers. More recently, transition-metal-free intramolecular redox cyclization reactions have been developed, for example, from 2-nitrobenzyl alcohol and benzylamine, which proceed through a 2-nitrosobenzaldehyde intermediate. nih.gov
Cyclization of Diazenyl-substituted Styrenes : 3-Fluorinated cinnolines can be synthesized via the intramolecular cyclization of β,β-difluorostyrenes that have a diazenyl group (HN=N-) at the ortho position. nih.gov The diazenyl group is generated in situ by the reduction of a corresponding diazonium ion. nih.gov
These adaptations demonstrate a clear evolution from the original Richter synthesis, expanding the accessible range of cinnoline scaffolds through varied precursors and cyclization mechanisms.
Multi-component reactions (MCRs) have emerged as a highly efficient strategy in organic synthesis, allowing the construction of complex molecules in a single step from multiple starting materials. rsc.org This approach offers significant advantages, including high atom economy, operational simplicity, and the ability to generate diverse molecular libraries. rsc.orgresearchgate.net
Several MCRs have been successfully employed for the synthesis of diversified cinnoline architectures:
A one-pot, three-component reaction between arylglyoxals, 1,3-cyclohexanedione (B196179) (or dimedone), and hydrazine (B178648) hydrate (B1144303) yields substituted 7,8-dihydrocinnolin-5(6H)-ones in moderate to good yields. researchgate.net
A notable MCR for producing densely functionalized cinnolines involves the reaction of ethyl 5-cyano-4-methyl-1-aryl-6-oxo-1,6-dihydropyridazine-3-carboxylates with aromatic aldehydes and nitromethane. researchgate.net This reaction, often performed under controlled microwave heating, provides high yields of the target cinnoline derivatives. researchgate.net
These MCR-based methodologies represent a significant advancement, providing rapid and efficient access to complex cinnoline cores that can be further elaborated.
Targeted Synthesis of 4-(4-Methylbenzene-1-sulfonyl)cinnoline and Related Sulfonyl Cinnolines
The introduction of a sulfonyl group, particularly the 4-methylbenzene-1-sulfonyl (tosyl) group, onto the cinnoline scaffold is of significant interest. The synthesis of these specific analogues requires a targeted approach, typically building upon a pre-formed cinnoline ring.
The most direct and common method for synthesizing cinnoline sulfonamides involves the condensation of a 4-aminocinnoline derivative with a suitable sulfonyl chloride. nih.govthepharmajournal.com To synthesize the target compound, This compound , this would involve the reaction of a 4-aminocinnoline with 4-methylbenzene-1-sulfonyl chloride (tosyl chloride).
The synthesis is a multi-step process, which can be summarized as follows:
Diazotization : A substituted aniline (B41778) is treated with sodium nitrite (B80452) in an acidic medium to form a diazonium salt.
Hydrazone Formation : The diazonium salt is coupled with an active methylene (B1212753) compound, such as cyanoacetamide, to produce a substituted phenylhydrazono cyanoacetamide. nih.gov
Intramolecular Cyclization : The resulting hydrazone undergoes intramolecular cyclization to form a substituted 4-aminocinnoline-3-carboxamide. This step is often promoted by a Lewis acid like AlCl₃. nih.gov
Sulfonylation : The 4-amino group of the cinnoline derivative is then reacted with 4-methylbenzene-1-sulfonyl chloride in the presence of a base to form the final sulfonamide product.
| Step | Reaction | Typical Reagents | Intermediate/Product | Reference |
|---|---|---|---|---|
| 1 | Diazotization of Aniline | Substituted Aniline, NaNO₂, HCl | Diazonium Salt | nih.gov |
| 2 | Coupling/Hydrazone Formation | Cyanoacetamide, Sodium Acetate | Phenylhydrazono cyanoacetamide | nih.gov |
| 3 | Intramolecular Cyclization | Anhydrous AlCl₃, Reflux | 4-Aminocinnoline derivative | nih.gov |
| 4 | Sulfonylation | 4-Methylbenzene-1-sulfonyl chloride, Base | This compound derivative | nih.gov |
This sequential approach provides a reliable route to the target molecule and its analogues. The nature of the substituents on the initial aniline can be varied to produce a range of functionally diverse cinnoline sulfonamides. nih.govthepharmajournal.com
The integration of modern techniques like microwave irradiation and advanced catalysis has significantly improved the synthesis of cinnoline derivatives. researchgate.net Microwave-assisted synthesis is a green chemistry technique known for reducing reaction times, increasing yields, and enhancing energy efficiency. researchgate.neteurekaselect.com
These benefits have been applied to several steps in cinnoline synthesis:
Microwave-Assisted MCRs : The multi-component synthesis of densely functionalized cinnolines has been successfully performed under controlled microwave heating at 100°C for just 20 minutes, affording high yields of 86-93%. researchgate.net This represents a significant improvement over conventional heating methods.
Microwave-Promoted Cyclization : The cyclization of phenylhydrazonocarbethoxyacetones to form 3-carbethoxy-4-methylcinnolines has been achieved using polyphosphoric acid as a condensing agent under microwave irradiation. pnrjournal.com
Catalyst-Mediated Reactions : The Friedländer quinoline synthesis, an analogous reaction for a related heterocycle, has been effectively catalyzed by 3-(N-morpholino)propanesulfonic acid (MOPS) on an acidic alumina (B75360) support under microwave conditions. bohrium.com Similar catalytic strategies are applicable to cinnoline synthesis to improve efficiency and selectivity.
| Parameter | Conventional Heating | Microwave-Assisted Heating | Reference |
|---|---|---|---|
| Reaction Time | Hours to days | Minutes | researchgate.netresearchgate.net |
| Reaction Yield | Often moderate | Generally high to excellent | researchgate.net |
| Energy Efficiency | Low | High | researchgate.net |
| Side Reactions | More prevalent | Often reduced due to shorter reaction times | researchgate.net |
The use of microwave assistance and tailored catalysts provides a greener, faster, and more efficient route to the cinnoline core, which is essential for the subsequent synthesis of complex targets like this compound.
Optimization of Synthetic Pathways and Yield Enhancement Protocols
Optimizing synthetic pathways is critical for the practical and large-scale production of target compounds. For the synthesis of this compound and its analogues, several factors can be fine-tuned to enhance yields and purity.
Choice of Catalyst and Reaction Medium : The selection of the appropriate catalyst and solvent is crucial. In the intramolecular cyclization step to form the 4-aminocinnoline precursor, the use of a potent Lewis acid like AlCl₃ is effective. nih.gov For sulfonylation, the choice of base and solvent can influence reaction rates and prevent unwanted side reactions.
Control of Reaction Conditions : Temperature and pH control are vital, particularly during the initial diazotization step, which is typically performed at low temperatures (0-5°C) to ensure the stability of the diazonium salt. The substituent on the benzene (B151609) ring of the starting arylhydrazone can also significantly affect the rate of cyclization. researchgate.net
Adoption of Green Methodologies : Implementing MCRs and microwave-assisted protocols are key optimization strategies. MCRs improve atom economy and reduce the number of synthetic and purification steps. rsc.org Microwave heating, by providing rapid and uniform energy transfer, not only accelerates reactions but often leads to cleaner product profiles and higher yields. researchgate.neteurekaselect.com
Flow Chemistry : For scaling up production, continuous-flow processes offer superior control over reaction parameters like temperature and residence time. A simple continuous-flow hydrogenation process has been successfully used to convert cinnolines into their 1,4-dihydrocinnoline (B8695256) counterparts in high yields with residence times of less than a minute, demonstrating the potential of this technology for optimizing derivative synthesis. researchgate.net
Chemical Reactivity and Functional Transformations of 4 4 Methylbenzene 1 Sulfonyl Cinnoline
Exploration of Nucleophilic Reactivity at the Sulfonyl Group
The sulfur atom in the 4-methylbenzene-1-sulfonyl (tosyl) group is highly electrophilic due to the presence of two electron-withdrawing oxygen atoms and the electron-deficient cinnoline (B1195905) ring. This electrophilicity makes it susceptible to attack by various nucleophiles.
Detailed research findings on the nucleophilic substitution at the sulfonyl group of 4-(4-methylbenzene-1-sulfonyl)cinnoline itself are not extensively documented in publicly available literature. However, the reactivity can be inferred from the well-established chemistry of other aryl sulfonyl compounds. The reaction typically proceeds via a nucleophilic addition-elimination mechanism at the sulfur center. youtube.com
The general reaction can be represented as follows:
Reaction Scheme:
Where Nu⁻ represents a nucleophile and Ar is the p-tolyl group.
The feasibility and rate of this reaction are influenced by the nature of the nucleophile, the solvent, and the reaction conditions. Strong nucleophiles are generally required to displace the relatively stable arylsulfinate leaving group.
Table 1: Representative Nucleophilic Substitution Reactions at the Sulfonyl Group of Aryl Sulfonates (Analogous Systems)
| Nucleophile (Nu⁻) | Product Type | Typical Conditions | Reference |
| Hydroxide (OH⁻) | Cinnolin-4-ol | Aqueous base, heat | thieme-connect.de |
| Alkoxides (RO⁻) | 4-Alkoxycinnolines | NaOR in alcohol | thieme-connect.de |
| Amines (RNH₂) | 4-Aminocinnolines | Heat, polar solvent | nih.govresearchgate.net |
| Thiolates (RS⁻) | 4-(Alkylthio)cinnolines | NaSR in aprotic solvent | youtube.com |
Investigations into Electrophilic Aromatic Substitution on the Cinnoline Core
The cinnoline ring system is generally considered electron-deficient due to the presence of two electronegative nitrogen atoms. masterorganicchemistry.com This deactivation makes electrophilic aromatic substitution (EAS) reactions more challenging compared to benzene (B151609). The sulfonyl group at the 4-position further deactivates the ring towards electrophilic attack. youtube.com
Despite the deactivation, EAS reactions can be achieved under forcing conditions. The position of substitution is directed by the combined electronic effects of the nitrogen atoms and the sulfonyl group. The nitrogen atoms direct incoming electrophiles primarily to the 5- and 8-positions of the benzo portion of the ring system. acs.orgmasterorganicchemistry.com
Common electrophilic aromatic substitution reactions include nitration and halogenation. masterorganicchemistry.comwikipedia.org
Table 2: Potential Electrophilic Aromatic Substitution Reactions on the Cinnoline Core
| Reaction | Reagents | Expected Major Products | Reference (General Cinnoline Reactivity) |
| Nitration | HNO₃, H₂SO₄ | 5-Nitro- and 8-Nitro-4-(4-methylbenzene-1-sulfonyl)cinnoline | cerritos.eduyoutube.com |
| Bromination | Br₂, FeBr₃ | 5-Bromo- and 8-Bromo-4-(4-methylbenzene-1-sulfonyl)cinnoline | wikipedia.org |
| Chlorination | Cl₂, FeCl₃ | 5-Chloro- and 8-Chloro-4-(4-methylbenzene-1-sulfonyl)cinnoline | wikipedia.org |
This table outlines predicted outcomes based on the general electrophilic substitution patterns of cinnolines, as specific experimental data for the title compound is limited.
Intramolecular Cyclization and Ring-Fusion Reactions of Cinnoline Derivatives
The cinnoline scaffold, particularly when functionalized at key positions, can serve as a precursor for the synthesis of more complex, fused heterocyclic systems. Intramolecular cyclization reactions are a powerful tool for constructing such polycyclic frameworks. While specific examples starting from this compound are not prevalent in the literature, the general strategies for cinnoline derivatization can be applied.
One common approach involves the introduction of a side chain with a reactive terminus that can undergo cyclization onto the cinnoline ring. For instance, a nucleophilic group on a side chain at an appropriate position could potentially attack an electrophilic center on the cinnoline core or vice-versa. nih.govnih.gov
The synthesis of pyrazolo[1,2-a]cinnoline derivatives has been achieved through the rhodium(III)-catalyzed reaction of N-arylpyrazol-5-ones with α-diazo compounds, showcasing a cascade C-H activation and intramolecular cyclization. acs.org Another strategy involves the synthesis of cinnoline-fused cyclic enediynes, which are of interest for their potential DNA-cleaving properties. taylorfrancis.com
Table 3: Examples of Intramolecular Cyclization Leading to Fused Cinnoline Systems (Illustrative)
| Starting Material Type | Reaction Type | Fused System Formed | Reference (Related Systems) |
| Cinnoline with an aminoalkyl side chain | Formic acid-catalyzed cyclization | Pyrimido[2,1-b]quinazolinones | nih.gov |
| o-(1,3-Butadiynyl)phenyltriazene | Richter cyclization followed by further steps | Cinnoline-fused enediyne | taylorfrancis.com |
| 2-Nitrobenzyl alcohol and benzylamine | Intramolecular redox cyclization | Cinnoline derivatives | nih.gov |
Oxidative and Reductive Transformations of the Cinnoline Framework
The cinnoline ring system and the sulfonyl group can undergo both oxidative and reductive transformations, providing pathways to a variety of derivatives.
Oxidation: The nitrogen atoms in the cinnoline ring can be oxidized to form N-oxides. The sulfonyl group itself is generally stable to further oxidation under typical conditions used for N-oxidation. Oxidation of N-acyl- and N-sulfonyl-sulfilimines to sulfoximines is a known transformation, suggesting the sulfur center can be oxidized under specific conditions. acs.org
Reduction: The reduction of the cinnoline ring can lead to dihydro- or tetrahydrocinnoline derivatives, depending on the reducing agent and reaction conditions. Catalytic hydrogenation is a common method for such reductions. The sulfonyl group can also be reduced. For example, aromatic sulfonyl chlorides can be reduced to the corresponding thiols using reagents like lithium aluminum hydride or through catalytic hydrogenation. taylorfrancis.com A method for the reductive coupling of aryl sulfinates and nitroarenes to form sulfonamides also highlights the reactivity of the sulfonyl moiety under reducing conditions. nih.gov
Table 4: Potential Oxidative and Reductive Transformations
| Transformation | Reagents | Potential Product(s) | Reference (Analogous Reactions) |
| N-Oxidation | m-CPBA, H₂O₂ | This compound N-oxide(s) | acs.org |
| Ring Reduction | H₂, Pd/C | 4-(4-Methylbenzene-1-sulfonyl)-1,4-dihydrocinnoline | General knowledge |
| Sulfonyl Group Reduction | LiAlH₄ | Cinnoline and Toluene-4-thiol | taylorfrancis.com |
| Reductive Coupling (of related systems) | NaHSO₃, SnCl₂ | (Hetero)aryl sulfonamides from nitroarenes and sulfinates | nih.gov |
Derivatization Strategies for Structural Modification and SAR Studies
The development of new therapeutic agents often relies on the synthesis of a library of related compounds to explore the structure-activity relationship (SAR). The this compound scaffold can be systematically modified at several positions to probe its interaction with biological targets. mdpi.come3s-conferences.orgmasterorganicchemistry.com
Key derivatization strategies include:
Modification of the Sulfonyl Group: The p-tolyl group can be replaced with other aryl or alkyl groups to investigate the impact of steric and electronic properties.
Functionalization of the Cinnoline Core: Introduction of substituents on the benzo portion of the cinnoline ring via electrophilic aromatic substitution (as discussed in 3.2) or through nucleophilic aromatic substitution on a pre-functionalized cinnoline.
Modification at the 4-Position: Nucleophilic displacement of the tosyl group (as discussed in 3.1) allows for the introduction of a wide variety of functionalities, such as amino, alkoxy, and thioether groups. This is a particularly attractive strategy for generating diverse analogs for SAR studies. nih.govresearchgate.netnih.gov
Table 5: Key Positions for Derivatization and Potential Modifications for SAR Studies
| Position of Modification | Type of Modification | Rationale for SAR |
| Sulfonyl Group (Aryl/Alkyl moiety) | Varying substituents (e.g., electron-donating/withdrawing groups) | Probe electronic and steric requirements of the binding pocket. |
| Cinnoline Ring (Positions 5, 6, 7, 8) | Introduction of halogens, nitro, amino, alkyl, alkoxy groups | Investigate the influence of substituents on the pharmacokinetic and pharmacodynamic properties. |
| 4-Position | Replacement of the tosyl group with various nucleophiles (amines, alcohols, thiols) | Explore the importance of the linker and the nature of the group at this position for biological activity. |
Mechanistic Insights Through Advanced Spectroscopic and Analytical Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis
High-Resolution NMR spectroscopy is indispensable for determining the carbon-hydrogen framework of a molecule. For 4-(4-Methylbenzene-1-sulfonyl)cinnoline, both ¹H and ¹³C NMR would provide definitive evidence of its structure by mapping the chemical environment of each nucleus.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the cinnoline (B1195905) ring and the p-toluenesulfonyl (tosyl) group. The protons on the cinnoline moiety would likely appear in the aromatic region (δ 7.5-9.0 ppm), with their specific shifts and coupling patterns revealing their positions. thepharmajournal.comrsc.orgchemicalbook.com The H3 proton of the cinnoline ring, being adjacent to the electron-withdrawing sulfonyl group and the ring nitrogen, would be significantly downfield. The four protons of the benzo part of the cinnoline ring would exhibit complex splitting patterns typical of a substituted benzene (B151609) ring. The tosyl group would contribute a characteristic AA'BB' system for its aromatic protons (typically δ 7.3-8.0 ppm) and a singlet for the methyl (CH₃) group protons around δ 2.4 ppm. eurekaselect.com
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data, showing distinct resonances for each unique carbon atom. rsc.org The carbon atoms of the cinnoline ring would resonate at the lower field end of the aromatic region (δ 120-150 ppm). The carbon atom C4, directly attached to the sulfonyl group, is expected to be significantly affected. The carbons of the tosyl group would also appear in the aromatic region, with the methyl carbon appearing upfield (around δ 21 ppm). nih.gov
Expected ¹H and ¹³C NMR Chemical Shifts This table presents predicted chemical shift ranges based on analyses of cinnoline and p-toluenesulfonyl analogs. Specific values require experimental verification.
| Atom Type | Expected ¹H NMR Shift (δ, ppm) | Expected ¹³C NMR Shift (δ, ppm) |
|---|---|---|
| Cinnoline Aromatic Protons | 7.5 – 9.0 | 120 – 155 |
| Tosyl Aromatic Protons | 7.3 – 8.0 | 127 – 146 |
Fourier Transform Infrared (FTIR) Spectroscopy for Diagnostic Functional Group Identification
FTIR spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule. The FTIR spectrum of this compound would be dominated by absorptions corresponding to the sulfonyl group and the aromatic rings.
The most diagnostic peaks would be from the sulfonyl (SO₂) group, which exhibits strong, characteristic stretching vibrations. The asymmetric SO₂ stretching band is expected around 1350-1370 cm⁻¹, while the symmetric stretch should appear near 1160-1180 cm⁻¹. researchgate.netresearchgate.net The presence of the aromatic C-H bonds from both the cinnoline and tosyl moieties would be indicated by stretching vibrations above 3000 cm⁻¹. thepharmajournal.com Aromatic C=C stretching vibrations would produce a series of peaks in the 1400-1600 cm⁻¹ region. thepharmajournal.com
Expected Diagnostic FTIR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Sulfonyl (SO₂) | Asymmetric Stretching | 1350 – 1370 |
| Sulfonyl (SO₂) | Symmetric Stretching | 1160 – 1180 |
| C-S Bond | Stretching | 700 – 800 |
| Aromatic C-H | Stretching | 3000 – 3100 |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation
HRMS provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₁₅H₁₂N₂O₂S), the calculated monoisotopic mass is approximately 284.0619 Da. HRMS analysis using a technique like electrospray ionization (ESI) would be expected to detect the protonated molecule [M+H]⁺ at m/z 285.0697. nih.gov
Beyond exact mass, mass spectrometry reveals fragmentation patterns that help confirm the structure. Common fragmentation pathways would likely involve the cleavage of the C-S bond, leading to fragments corresponding to the cinnoline cation (m/z 129) and the tosyl radical or cation (m/z 155). Another likely fragmentation is the loss of sulfur dioxide (SO₂, 64 Da) from the molecular ion.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis
UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to show multiple absorption bands corresponding to π→π* and n→π* transitions within the conjugated aromatic system. nih.govpnrjournal.com The cinnoline ring itself is a strong chromophore. wikipedia.org The extensive π-system, which includes both the cinnoline and the p-tolyl rings, would likely result in strong absorptions in the UV region (200-400 nm). researchgate.net The n→π* transitions, involving the non-bonding electrons on the nitrogen atoms, are typically weaker and may be observed as a shoulder on the longer-wavelength side of the more intense π→π* bands. The solvent used can influence the position of these peaks, particularly the n→π* transitions. nih.gov
X-ray Crystallography for Definitive Three-Dimensional Structural Elucidation
Single-crystal X-ray crystallography offers the most definitive structural information, providing precise atomic coordinates and thus detailing bond lengths, bond angles, and torsional angles in the solid state. While a crystal structure for this compound has not been reported in the surveyed literature, data from analogous structures like 1-tosyl-1,2,3,4-tetrahydroquinoline (B5575566) can provide insight. nih.govnih.govresearchgate.net
A crystal structure would definitively confirm the connectivity between the cinnoline C4 atom and the sulfonyl sulfur atom. It would also reveal the conformation of the molecule, particularly the dihedral angle between the plane of the cinnoline ring system and the plane of the p-tolyl ring. nih.govarkat-usa.org This angle is crucial for understanding the degree of electronic communication between the two aromatic systems. Furthermore, analysis of the crystal packing would reveal any significant intermolecular interactions, such as π-π stacking or C-H···O hydrogen bonds, that stabilize the solid-state structure. researchgate.net
Expected Structural Parameters from X-ray Crystallography (based on analogs)
| Parameter | Description | Expected Value |
|---|---|---|
| C-S Bond Length | Distance between cinnoline C4 and sulfonyl S | ~1.75 - 1.80 Å |
| S=O Bond Lengths | Length of the sulfur-oxygen double bonds | ~1.42 - 1.45 Å |
| C-S-N Angle | Bond angle around the sulfonyl group | ~105 - 110° |
Chromatographic and Other Separatory Techniques for Purity Assessment and Isolation
Chromatographic techniques are fundamental for the isolation and purity assessment of synthesized organic compounds. For this compound, Thin-Layer Chromatography (TLC) would likely be used to monitor the progress of its synthesis. eurekaselect.com For purification, flash column chromatography on silica (B1680970) gel is a standard method for compounds of this type. rsc.org A solvent system of intermediate polarity, such as a mixture of petroleum ether and ethyl acetate, would likely be effective for eluting the product from the column. rsc.org Following chromatographic purification, recrystallization from a suitable solvent like ethanol (B145695) could be employed to obtain the compound in high purity, suitable for further analysis. nih.gov
Computational Chemistry and Molecular Modeling Approaches for 4 4 Methylbenzene 1 Sulfonyl Cinnoline
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, can elucidate the electron distribution, molecular geometry, and chemical reactivity of 4-(4-methylbenzene-1-sulfonyl)cinnoline.
Density Functional Theory (DFT) has become a popular and versatile quantum mechanical modeling method for investigating the electronic structure of molecules. ijastems.org For a molecule like this compound, DFT calculations, often using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), can be employed to optimize the molecular geometry and predict various electronic properties. ijastems.orgresearchgate.net This level of theory has been shown to provide reliable predictions for the molecular structures, electronic, and vibrational properties of various organic compounds. scielo.org.mx
Ab initio methods, which are based on first principles without the use of empirical parameters, can also be applied. While computationally more intensive than DFT, they can offer a higher level of accuracy for certain properties. For a comprehensive analysis, both DFT and ab initio approaches can be used to cross-validate the predicted structural and electronic characteristics of this compound.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. nih.gov The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its capacity to accept an electron. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a key indicator of molecular stability and reactivity. youtube.com A smaller energy gap suggests higher reactivity and polarizability. pnrjournal.com
For a related compound, cinnoline-4-carboxylic acid, DFT calculations have been used to determine the HOMO and LUMO energies, illustrating the charge transfer within the molecule. ijastems.orgresearchgate.net A similar approach for this compound would involve calculating these orbital energies to predict its electronic behavior. The results would likely show the HOMO localized on the electron-rich cinnoline (B1195905) ring and the LUMO distributed over the electron-withdrawing sulfonyl group and the attached phenyl ring, facilitating intramolecular charge transfer.
Table 1: Hypothetical Frontier Molecular Orbital Energies of this compound
| Parameter | Energy (eV) |
| EHOMO | -6.5 |
| ELUMO | -2.3 |
| Energy Gap (ΔE) | 4.2 |
| Note: This table presents hypothetical data based on typical values for similar heterocyclic compounds and is for illustrative purposes only. |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the reactive sites of a molecule and for studying intermolecular interactions. ijastems.org The MEP map provides a visual representation of the charge distribution, where different colors denote regions of varying electrostatic potential. Typically, red areas indicate negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas represent positive potential (electron-poor regions, prone to nucleophilic attack). nih.gov
For this compound, the MEP surface would likely reveal negative potential around the nitrogen atoms of the cinnoline ring and the oxygen atoms of the sulfonyl group, highlighting these as potential sites for hydrogen bonding and electrophilic interactions. Conversely, the hydrogen atoms of the aromatic rings would exhibit positive potential. This analysis is critical for predicting how the molecule might interact with biological macromolecules.
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
While quantum chemical calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations offer a dynamic perspective. MD simulations track the movements of atoms and molecules over time, providing a detailed picture of the conformational landscape and the influence of the solvent environment. mdpi.com
For this compound, an MD simulation would typically be performed using a force field like AMBER or CHARMM. mdpi.com The simulation would be initiated from the optimized geometry obtained from quantum chemical calculations. By running the simulation for a sufficient duration (nanoseconds to microseconds), one can explore the different conformations the molecule can adopt in solution. This is particularly important for understanding its flexibility, which can influence its binding to a biological target. The simulation can also provide information on how water molecules or other solvent components interact with the compound, which is crucial for predicting its solubility and pharmacokinetic properties.
Molecular Docking Studies of this compound with Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, as well as the strength of the interaction. nih.gov Cinnoline derivatives have shown a wide range of biological activities, including anticancer and anti-inflammatory properties, by interacting with various enzymes and receptors. pnrjournal.comresearchgate.net Similarly, sulfonamides are a well-established class of therapeutic agents. nih.govnih.gov Therefore, molecular docking studies of this compound are crucial for identifying its potential biological targets and elucidating its mechanism of action at a molecular level.
The process of molecular docking involves placing the 3D structure of this compound into the active site of a target protein. The binding affinity is then calculated using a scoring function, which estimates the free energy of binding. A lower binding energy indicates a more stable complex and a potentially more potent inhibitor.
Potential biological targets for this compound could include protein kinases, topoisomerases, or tubulin, which are often implicated in cancer. nih.govnih.gov Docking studies would predict the specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the receptor. nih.gov For instance, the nitrogen atoms of the cinnoline ring and the oxygen atoms of the sulfonyl group could act as hydrogen bond acceptors, while the aromatic rings could engage in hydrophobic and stacking interactions. These interaction fingerprints are vital for understanding the structure-activity relationship and for designing more potent and selective analogs. imrpress.com
Estimation of Binding Affinities and Energetic Contributions
Understanding the binding affinity of a ligand to its biological target is paramount in drug design. For this compound, computational methods can predict how tightly it might bind to a specific receptor, often a protein or enzyme. A primary technique for this is molecular docking, which predicts the preferred orientation of the ligand when bound to a target, followed by scoring functions that estimate the binding affinity.
More rigorous methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can provide more accurate estimations of the binding free energy. These methods calculate the energetic contributions of different components of the system, including van der Waals forces, electrostatic interactions, and solvation energies.
To illustrate the potential energetic contributions, a hypothetical breakdown is presented in the table below, based on general principles of molecular interactions for similar compounds.
| Interaction Type | Contributing Moiety | Hypothetical Energetic Contribution (kcal/mol) |
| van der Waals | Toluene, Cinnoline | -20 to -30 |
| Electrostatic | Sulfonyl, Cinnoline Nitrogens | -15 to -25 |
| Polar Solvation | Entire Molecule | +10 to +20 |
| Non-polar Solvation | Entire Molecule | -5 to -10 |
| Total Binding Energy | Overall Molecule | -30 to -45 |
This table is illustrative and based on general principles of molecular mechanics calculations for similar small molecules.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Potency
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This allows for the prediction of the potency of new, unsynthesized molecules.
For a series of analogues of this compound, a QSAR model could be developed by correlating their biological activities with various molecular descriptors. These descriptors are numerical representations of the chemical structure and can be categorized as:
Topological descriptors: Based on the 2D representation of the molecule.
Geometrical descriptors: Based on the 3D structure of the molecule.
Electronic descriptors: Describing the electron distribution in the molecule.
Hydrophobic descriptors: Quantifying the lipophilicity of the molecule.
A hypothetical QSAR study on a series of cinnoline derivatives might yield an equation like the following:
pIC50 = c0 + c1LogP + c2TPSA + c3*MW
Where:
pIC50 is the negative logarithm of the half-maximal inhibitory concentration (a measure of potency).
LogP is the logarithm of the partition coefficient (a measure of lipophilicity).
TPSA is the topological polar surface area.
MW is the molecular weight.
c0, c1, c2, c3 are coefficients determined from the regression analysis.
The table below presents hypothetical data for a series of cinnoline derivatives that could be used to build such a QSAR model.
| Compound | LogP | TPSA | Molecular Weight | pIC50 (experimental) | pIC50 (predicted) |
| This compound | 3.5 | 55.0 | 300.35 | 6.8 | 6.7 |
| Analogue 1 | 3.2 | 60.2 | 290.3 | 6.5 | 6.4 |
| Analogue 2 | 4.1 | 50.1 | 320.4 | 7.2 | 7.1 |
| Analogue 3 | 2.9 | 65.5 | 285.3 | 6.1 | 6.2 |
This table contains hypothetical data for illustrative purposes.
By developing a statistically robust QSAR model, researchers can prioritize the synthesis of new derivatives of this compound that are predicted to have higher potency, thereby accelerating the drug discovery process.
Structure Activity Relationship Sar Profiling of 4 4 Methylbenzene 1 Sulfonyl Cinnoline Analogues
Elucidation of the Role of the 4-Methylbenzene-1-sulfonyl Moiety in Modulating Biological Activity
The incorporation of a sulfonamide or sulfonyl group is a well-established strategy in medicinal chemistry. In the context of cinnoline (B1195905) derivatives, the combination of these two moieties has been shown to produce a synergistic effect, leading to a significant enhancement in antimicrobial activity. nih.govmdpi.com The sulfonamide group is a known pharmacophore, and its derivatives are recognized as inhibitors of para-aminobenzoic acid (PABA) utilization in bacteria, providing a clear mechanistic basis for their antibacterial action. nih.gov
Investigation of Substituent Effects on the Cinnoline Ring System
The biological activity of 4-(4-methylbenzene-1-sulfonyl)cinnoline analogues can be finely tuned by introducing various substituents onto the core cinnoline ring system. The electronic and steric nature of these substituents, along with their position on the bicyclic ring, plays a pivotal role in the molecule's interaction with its biological target.
Research into cinnoline sulfonamides and related derivatives has consistently shown that the electronic properties of substituents on the cinnoline nucleus are a key determinant of the type and potency of biological activity.
Antimicrobial Activity: A clear trend has been observed where the presence of electron-withdrawing groups (EWGs) on the cinnoline ring enhances antimicrobial and antibacterial potency. mdpi.com Specifically, halogen-substituted derivatives, such as those with chloro, bromo, and fluoro groups, demonstrate potent activity, in some cases exceeding that of standard reference drugs at lower concentrations. nih.govmdpi.com For instance, in one study of cinnoline derivatives, 6-chloro substituted compounds were identified as the most potent antibacterial agents. nih.gov
Anti-inflammatory Activity: In contrast to antimicrobial applications, anti-inflammatory activity in certain classes of cinnoline derivatives is enhanced by the presence of electron-donating groups (EDGs). Studies on pyrazolo[4,3-c]cinnolines revealed that analogues featuring methoxyl and hydroxyl groups on an associated phenyl ring exhibited the highest anti-inflammatory effects. nih.gov
Anticancer Activity: In the development of quinazoline-based EGFR inhibitors, which are isosteric to cinnolines, a similar preference for EWGs is noted for anticancer activity. Substitutions with groups like -Cl, -Br, and -SO₂CH₃ led to higher inhibitory activity compared to EDGs like -CH₃ and -OCH₃. mdpi.com
The following table summarizes the observed effects of different substituent types on the biological activities of cinnoline derivatives.
| Biological Activity | Favorable Substituent Type | Example Substituents | Reference(s) |
| Antimicrobial | Electron-Withdrawing (EWG) | -Cl, -Br, -F, -NO₂ | nih.govnih.govmdpi.com |
| Anti-inflammatory | Electron-Donating (EDG) | -OCH₃, -OH | nih.gov |
| Anticancer (EGFR) | Electron-Withdrawing (EWG) | -Cl, -Br, -SO₂CH₃ | mdpi.com |
Modifying the fundamental cinnoline scaffold by fusing it with other heterocyclic rings is a powerful strategy for generating novel derivatives with distinct biological profiles. Such core modifications alter the molecule's size, planarity, and hydrogen-bonding capacity, opening up interactions with different biological targets.
Conformational Flexibility and its Influence on Activity Profiles
The three-dimensional conformation of a molecule is critical for its interaction with a biological target. For this compound analogues, the rotational freedom around the C-S and S-N bonds allows the molecule to adopt various spatial arrangements, and only specific conformations may fit optimally into a receptor's binding pocket.
While direct conformational analysis of this compound itself is not extensively documented in the reviewed literature, the importance of 3D structure is highlighted by quantitative structure-activity relationship (QSAR) studies on other classes of cinnoline derivatives. nih.gov Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide insights into how the steric and electrostatic fields of a molecule correlate with its biological activity.
A 3D-QSAR study on cinnoline-based Bruton's tyrosine kinase (BTK) inhibitors revealed specific spatial requirements for activity. nih.gov The resulting CoMFA and CoMSIA contour maps indicated that bulky substituents were favored at certain positions of the cinnoline scaffold, while hydrophilic and electronegative groups at other positions were crucial for improving inhibitory potency. nih.gov These findings, though from a different cinnoline series, underscore the principle that the molecule's shape, volume, and electronic surface properties—all functions of its conformation—are key determinants of its biological function. Such modeling approaches are vital for rationally designing novel analogues with improved potency by ensuring an optimal 3D fit with the target. nih.govrsc.org
Comparative SAR Analysis with other Classes of Cinnoline Derivatives
The SAR of this compound analogues can be better understood when compared with other classes of biologically active cinnoline derivatives. The electronic requirements for substituents often change depending on the core scaffold and the intended biological target.
For cinnoline sulfonamides , as discussed, electron-withdrawing groups (EWGs) like halogens are consistently associated with enhanced antimicrobial activity. nih.govmdpi.com This contrasts sharply with the SAR for certain pyrazolo[4,3-c]cinnoline derivatives, where electron-donating groups (EDGs) are required for potent anti-inflammatory activity. nih.gov
This divergence in SAR is a common theme. For example, cinnoline-based chalcones also show a preference for EWGs like 4-Cl and 2-NO₂ for their antimicrobial effects, aligning with the trend seen in the sulfonamide series. nih.govmdpi.com Furthermore, this pattern extends to isosteric relatives of cinnoline. In 4-aminoquinazolines designed as EGFR inhibitors, EWGs on the aniline (B41778) ring are favorable for activity. mdpi.com Similarly, for 4-aminoquinolines , which are also structurally related, EWGs at the 7-position are critical for antiplasmodial activity. nih.gov
These comparisons highlight that while the cinnoline scaffold is versatile, the electronic nature of its substituents must be tailored to the specific biological application. A substituent that enhances activity in one class of derivatives may diminish it in another, depending on the mechanism of action and the topology of the target binding site.
Molecular Target Identification and Biological Mechanistic Elucidation of 4 4 Methylbenzene 1 Sulfonyl Cinnoline
Enzymatic Inhibition Studies and Kinetic Characterization
The enzymatic inhibition profile of 4-(4-methylbenzene-1-sulfonyl)cinnoline can be inferred from studies on its core chemical structures. The cinnoline (B1195905) nucleus and the arylsulfonyl group are known to be key binding motifs for several enzyme classes.
Human Neutrophil Elastase (HNE) is a serine protease implicated in inflammatory diseases. Cinnoline derivatives have been identified as a promising class of HNE inhibitors. google.com Kinetic analyses of certain cinnoline derivatives have shown them to be reversible and competitive inhibitors of HNE. researchgate.netnih.gov The proposed mechanism of inhibition involves the cinnoline scaffold interacting with the enzyme's active site. Molecular docking studies suggest that for some derivatives, the HNE Ser195 hydroxyl group is a key interaction point. nih.gov While specific kinetic data for this compound is not prominently available, the established activity of the cinnoline scaffold suggests its potential as an HNE inhibitor.
The Phosphoinositide 3-Kinase (PI3K) signaling pathway is critical in regulating cell proliferation, survival, and growth, and its hyperactivation is a hallmark of many cancers. researchgate.net The cinnoline structure has recently been identified as a potential pharmacophore for developing PI3K inhibitors. nih.gov A 2021 study detailed the development of a series of cinnoline derivatives as potent PI3K inhibitors, with many compounds showing nanomolar inhibitory activity against PI3K isoforms. nih.gov
These inhibitors function by targeting the PI3K/Akt/mTOR pathway, a central signaling cascade in cellular biology. researchgate.net The developed cinnoline compounds were found to effectively reduce the phosphorylation levels of Akt, a downstream effector of PI3K, confirming their on-target activity. researchgate.net Although this compound was not specifically evaluated in these studies, the potent activity of its core scaffold makes it a compound of interest for potential PI3K pathway inhibition. Furthermore, compounds containing a sulfonamide group have also been explored as PI3K/Akt/mTOR inhibitors. researchgate.net
Table 1: Representative PI3K Inhibitory Activity of Cinnoline Derivatives
| Compound ID (from source) | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) |
|---|---|---|---|---|
| 25 nih.gov | 34 | 120 | 25 | 87 |
| 21 researchgate.net | 24 | 114 | 18 | 65 |
This table presents data for representative cinnoline derivatives from cited literature to illustrate the potential inhibitory profile of the scaffold. IC₅₀ values represent the concentration required for 50% inhibition.
Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling and is a validated therapeutic target for B-cell malignancies and autoimmune diseases. mdpi.com Fragment-based screening approaches have successfully identified the cinnoline scaffold as a key fragment for developing BTK inhibitors. nih.govnih.gov
X-ray co-crystallography has revealed that the cinnoline fragment can effectively occupy the ATP-binding site of BTK, serving as a foundational structure for building potent and selective inhibitors. nih.govnih.gov Optimization of these initial cinnoline hits has led to the development of non-covalent BTK inhibitors. nih.gov These inhibitors compete with ATP for binding to the kinase domain. The binding mode typically involves hydrogen bond interactions with key residues in the hinge region of the enzyme. While specific binding studies for this compound are not detailed in the available literature, its cinnoline core provides a strong rationale for its potential as a BTK inhibitor.
The presence of a benzenesulfonyl moiety in this compound strongly suggests potential activity against carbonic anhydrases (CAs). Sulfonamides are a classic and highly effective class of CA inhibitors. nih.gov The inhibitory mechanism involves the deprotonated sulfonamide group (SO₂NH⁻) coordinating to the Zn²⁺ ion located at the bottom of the enzyme's active site cavity. nih.gov This binding displaces the zinc-bound water/hydroxide molecule, which is essential for the enzyme's catalytic cycle of CO₂ hydration, thus leading to inhibition. nih.gov
Numerous benzenesulfonamide (B165840) derivatives have been synthesized and shown to inhibit various human (h) CA isoforms, including the cytosolic hCA I and hCA II, and the tumor-associated transmembrane isoforms hCA IX and XII. researchgate.netgoogle.com The inhibitory potency and isoform selectivity can be modulated by the nature of the scaffold to which the sulfonamide group is attached. Studies on cinnoline-sulfonamide hybrids have been conducted, confirming that this class of compounds can exhibit antimicrobial properties. researchgate.net Given the well-established role of the sulfonamide group as a zinc-binding group, this compound is a candidate for CA inhibition.
Table 2: Representative Inhibitory Activity of Benzenesulfonamides Against Human Carbonic Anhydrase Isoforms
| Compound | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) | hCA IX Kᵢ (nM) | hCA XII Kᵢ (nM) |
|---|---|---|---|---|
| Acetazolamide (Standard) researchgate.net | 250 | 12 | 25 | 5.7 |
| Thienyl-substituted pyrazoline benzenesulfonamide (example) researchgate.net | 232.16 | 342.07 | N/A | N/A |
| 4-Anilinoquinazoline-based benzenesulfonamide (4f) google.com | 60.9 | 37.1 | 86.5 | N/A |
This table includes data for the standard inhibitor Acetazolamide and other representative sulfonamide inhibitors from cited literature to provide context for potential CA inhibitory activity. Kᵢ represents the inhibition constant.
Receptor Binding Profiling and Ligand-Receptor Interaction Mechanisms
The cinnoline nucleus is also found in compounds targeting various neurotransmitter receptors, indicating a potential role for this compound in modulating neuronal signaling.
The γ-aminobutyric acid type A (GABAₐ) receptor is a ligand-gated ion channel that serves as the primary mediator of fast inhibitory neurotransmission in the central nervous system (CNS). nih.gov It is the target for numerous clinically important drugs, including benzodiazepines, which exert their effects by allosterically modulating receptor function. nih.gov
Patents have been filed for substituted cinnoline derivatives, including 4-amino- and 4-oxo-cinnoline-3-carboxamides, as modulators of the GABAₐ receptor. google.com These compounds are proposed for use as CNS tranquilizers, particularly as anxiolytics, and for the treatment of cognitive and mood disorders. google.com This suggests that the cinnoline scaffold can interact with binding sites on the GABAₐ receptor complex. These receptors are pentameric structures composed of various subunits (e.g., α, β, γ), and different drug binding sites exist, such as the classic benzodiazepine (B76468) site at the α+/γ− interface and a novel site at the α+/β− interface. nih.gov The reported sedative and anxiolytic properties of some cinnoline derivatives further support their potential interaction with the GABAergic system. mdpi.com While direct binding data for this compound at the GABAₐ receptor is not available, the activity of structurally related cinnolines makes this a plausible area for its biological effects.
Serotonin (B10506) and Dopamine (B1211576) Receptor Binding Selectivity
An essential step in characterizing a novel compound for potential neuropharmacological applications is to determine its binding affinity and selectivity for various neurotransmitter receptors. Serotonin (5-HT) and dopamine (D2) receptors are critical targets for drugs treating a range of psychiatric and neurological disorders, including depression, schizophrenia, and Parkinson's disease. mdpi.commdpi.com
To assess the potential of this compound to interact with these receptors, competitive radioligand binding assays would be required. These assays measure the ability of the test compound to displace a known radioactively labeled ligand from its receptor, allowing for the determination of the inhibitory constant (Ki), a measure of binding affinity. A lower Ki value indicates a higher affinity. By screening against a panel of different serotonin and dopamine receptor subtypes, a selectivity profile can be established. This profile is crucial, as receptor subtype selectivity often dictates the therapeutic efficacy and side-effect profile of a drug.
Hypothetical Data Table for Serotonin and Dopamine Receptor Binding Affinity:
| Receptor Subtype | Ki (nM) for this compound |
| 5-HT1A | Data not available |
| 5-HT2A | Data not available |
| 5-HT2C | Data not available |
| 5-HT6 | Data not available |
| 5-HT7 | Data not available |
| D1 | Data not available |
| D2 | Data not available |
| D3 | Data not available |
| D4 | Data not available |
This table illustrates the type of data that would be generated from binding studies. The values would indicate the concentration of the compound required to inhibit 50% of the radioligand binding.
Chemokine Receptor (e.g., CXCR4) Interaction Dynamics
Chemokine receptors, such as CXCR4, are G protein-coupled receptors (GPCRs) that play a pivotal role in immune cell trafficking, inflammation, and have been implicated in various diseases, including cancer metastasis and HIV entry into cells. pnrjournal.com The interaction of small molecules with these receptors can modulate their activity, offering therapeutic potential.
Investigating the interaction dynamics of this compound with a chemokine receptor like CXCR4 would involve a combination of binding and functional assays. Techniques such as fluorescence polarization or surface plasmon resonance could be employed to study the kinetics of binding, providing information on the association and dissociation rates of the compound. Functional assays, such as chemotaxis assays or calcium mobilization assays, would be necessary to determine whether the compound acts as an agonist, antagonist, or allosteric modulator of the receptor.
Modulation of Cellular Pathways and Biological Processes
Understanding how a compound affects cellular signaling pathways is fundamental to elucidating its mechanism of action. This knowledge can reveal the molecular basis of its biological effects and help predict its therapeutic potential and potential off-target effects.
Investigations into Specific Intracellular Signaling Cascades
Upon binding to a receptor, a compound can trigger a cascade of intracellular signaling events. For GPCRs like serotonin, dopamine, and chemokine receptors, these cascades often involve second messengers such as cyclic AMP (cAMP) and inositol (B14025) phosphates, as well as the activation of various protein kinases like protein kinase A (PKA), protein kinase C (PKC), and the mitogen-activated protein kinase (MAPK) pathways.
To investigate the effect of this compound on these pathways, researchers would typically use cell-based assays. For example, enzyme-linked immunosorbent assays (ELISAs) or reporter gene assays can be used to measure changes in the levels of second messengers or the activation of specific transcription factors downstream of the signaling cascade. Western blotting can be employed to detect the phosphorylation status of key signaling proteins, providing direct evidence of pathway activation or inhibition.
Inhibition of Bacterial Efflux Pump Mechanisms
The rise of antibiotic resistance is a major global health threat, and one of the key mechanisms by which bacteria develop resistance is through the overexpression of efflux pumps. mdpi.comnih.gov These pumps are membrane proteins that actively transport a wide range of antibiotics out of the bacterial cell, thereby reducing their intracellular concentration and efficacy. The development of efflux pump inhibitors (EPIs) is a promising strategy to restore the activity of existing antibiotics.
Given that some quinoline (B57606) derivatives, which are structurally related to cinnolines, have been investigated as EPIs, it would be pertinent to screen this compound for such activity. nih.gov Standard microbiological assays, such as checkerboard assays, would be used to determine if the compound can potentiate the activity of known antibiotics against resistant bacterial strains. More specific assays, like the ethidium (B1194527) bromide efflux assay, can directly measure the ability of the compound to inhibit efflux pump activity by monitoring the fluorescence of a known efflux pump substrate.
Hypothetical Data Table for Efflux Pump Inhibition:
| Bacterial Strain | Antibiotic | MIC of Antibiotic alone (µg/mL) | MIC of Antibiotic + this compound (µg/mL) | Fold Potentiation |
| E. coli (resistant) | Ciprofloxacin | Data not available | Data not available | Data not available |
| P. aeruginosa (resistant) | Levofloxacin | Data not available | Data not available | Data not available |
| S. aureus (resistant) | Norfloxacin | Data not available | Data not available | Data not available |
This table illustrates how the potentiation of antibiotic activity by an efflux pump inhibitor would be presented. A significant decrease in the Minimum Inhibitory Concentration (MIC) of the antibiotic in the presence of the compound would indicate efflux pump inhibition.
Biochemical and Cellular Assays for Mechanistic Validation
To confirm the mechanism of action suggested by initial screening assays, a series of more detailed biochemical and cellular assays would be necessary. For instance, if the compound shows affinity for a particular receptor, functional assays in cells expressing that receptor are crucial to determine if it acts as an agonist, antagonist, or inverse agonist.
If the compound is identified as an enzyme inhibitor, kinetic studies would be performed to determine the type of inhibition (e.g., competitive, non-competitive, or uncompetitive). Isothermal titration calorimetry (ITC) could be used to directly measure the thermodynamic parameters of binding to its molecular target. In cellular models, techniques like immunofluorescence microscopy could be used to visualize the localization of the compound or its effect on the subcellular distribution of its target protein.
Conclusion and Future Directions in 4 4 Methylbenzene 1 Sulfonyl Cinnoline Research
Synthesis of Current Academic Understanding of 4-(4-Methylbenzene-1-sulfonyl)cinnoline
Currently, there is a notable scarcity of published research specifically detailing the synthesis, properties, and applications of this compound. However, a foundational understanding can be constructed by examining its constituent parts: the cinnoline (B1195905) core and the 4-methylbenzene-1-sulfonyl (tosyl) group.
The cinnoline ring system, a bicyclic heterocycle, is known for a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govpnrjournal.com The electronic nature of the cinnoline nucleus, characterized by its π-deficient character, influences its reactivity, particularly towards nucleophilic substitution, which typically occurs at the 2- and 4-positions. quora.com
The tosyl group is a well-known functional group in organic chemistry, often employed as a protecting group for alcohols and amines and as an excellent leaving group in nucleophilic substitution reactions. svkm-iop.ac.in The presence of the electron-withdrawing sulfonyl group is expected to significantly impact the electronic properties of the cinnoline ring, potentially modulating its biological activity and chemical reactivity. A study on substituted cinnoline sulphonamides has shown that the combination of these two moieties can lead to potent antimicrobial activity. nih.gov
Expected Physicochemical Properties:
Based on the properties of the parent compounds, cinnoline and p-toluenesulfonyl chloride, the following properties for this compound can be inferred.
| Property | Inferred Value/Characteristic | Source/Rationale |
| Molecular Formula | C₁₅H₁₂N₂O₂S | Based on chemical structure |
| Appearance | Likely a solid at room temperature | p-Toluenesulfonyl chloride is a solid manavchem.comcommonorganicchemistry.com |
| Solubility | Likely soluble in common organic solvents | p-Toluenesulfonyl chloride is soluble in many organic solvents solubilityofthings.com |
| Reactivity | The C4-sulfonyl bond may be susceptible to nucleophilic displacement. | General reactivity of aryl sulfones. |
Prospective Avenues for Innovative Synthetic Methodologies
Given the absence of a reported synthesis for this compound, several plausible synthetic strategies can be proposed based on established methods for creating C-S bonds and functionalizing the cinnoline ring.
One of the most direct approaches would involve the nucleophilic substitution of a suitable leaving group at the 4-position of the cinnoline ring with a sulfinate salt. For instance, the reaction of 4-chlorocinnoline (B183215) with sodium p-toluenesulfinate could yield the target compound. This type of reaction is a common method for the formation of aryl sulfones. organic-chemistry.org
Another potential route could be a metal-catalyzed cross-coupling reaction. Palladium-catalyzed coupling of 4-chlorocinnoline with p-toluenesulfonyl chloride or a derivative thereof represents a modern and versatile approach to C-S bond formation. organic-chemistry.org A similar strategy has been successfully employed for the synthesis of 4-tosyl quinazolines, where 2-iodoaniline (B362364) was reacted with tosyl methyl isocyanide in the presence of a copper catalyst. spbu.ruorganic-chemistry.org
A one-pot, three-component synthesis could also be envisioned, combining a suitable cinnoline precursor, a source of the sulfonyl group, and another reagent to facilitate the cyclization and functionalization in a single sequence. rsc.org
Proposed Synthetic Routes:
| Route | Starting Materials | Key Reaction | Potential Advantages |
| Nucleophilic Substitution | 4-Chlorocinnoline, Sodium p-toluenesulfinate | SNAr | Potentially straightforward, well-established reaction type. |
| Metal-Catalyzed Coupling | 4-Halocinnoline, p-Toluenesulfonyl derivative | Palladium or Copper Catalysis | High functional group tolerance and efficiency. organic-chemistry.org |
| Richter Synthesis Modification | Substituted o-alkynylphenyldiazonium salt | Cyclization/Functionalization | Access to diverse derivatives. acs.orgwikipedia.org |
Emerging Trends in Computational and Data-Driven Research
In the absence of experimental data, computational and data-driven methods offer a powerful toolkit to predict the properties and potential applications of this compound.
Molecular Modeling and Docking: Computational docking studies could be employed to predict the binding affinity of this compound to various biological targets. Given the known activities of other cinnoline derivatives as PI3K inhibitors and their antiproliferative effects, molecular docking could help identify potential cancer-related targets. nih.gov Such studies have been successfully applied to quinazoline (B50416) derivatives to predict their pharmacological activities. researchgate.net
Quantum Mechanical Calculations: Density Functional Theory (DFT) calculations can provide insights into the electronic structure, molecular orbital energies (HOMO-LUMO), and reactivity of the molecule. This information can help to understand its stability, potential reaction pathways, and spectroscopic properties.
Data-Driven Approaches: As more data on cinnoline derivatives become available, quantitative structure-activity relationship (QSAR) models could be developed to predict the biological activity of new compounds like this compound based on its structural features.
Potential for Development of Advanced Chemical Probes and Tools
The unique structural features of this compound suggest its potential as a scaffold for the development of advanced chemical probes.
The cinnoline moiety can act as a fluorophore, and its photophysical properties can be tuned by the substituent at the 4-position. The electron-withdrawing nature of the sulfonyl group could influence the fluorescence emission and quantum yield, making it a candidate for a fluorescent probe.
Furthermore, the sulfonyl group can be a reactive handle for covalent modification of biological targets. Arylsulfonyl fluorides, for example, are known to react with nucleophilic amino acid residues in proteins, enabling their use as covalent chemical probes to map ligandable sites in the proteome. While the target compound is a sulfone, not a sulfonyl fluoride, its synthesis could be a stepping stone towards creating such probes.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 4-(4-methylbenzene-1-sulfonyl)cinnoline derivatives, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves sulfonylation of cinnoline precursors using 4-methylbenzenesulfonyl chloride under basic conditions. For example, coupling reactions with pyrrole intermediates (e.g., ethyl 3-methyl-1-(4-methylbenzenesulfonyl)pyrrole-2-carboxylate) require DMAP and triethylamine in dichloromethane at 0°C, followed by purification via flash chromatography (hexane/EtOAc gradients) to achieve yields >80% . Optimization strategies include controlling reaction stoichiometry (e.g., 1.2 equivalents of tosyl chloride) and monitoring reaction progress via TLC or LC-MS.
Q. What analytical techniques are recommended for characterizing this compound derivatives?
- Methodological Answer : High-resolution NMR (400 MHz, DMSO-) is critical for confirming substituent positions and purity, with characteristic peaks for methyl groups (δ 2.2–2.5 ppm) and aromatic protons (δ 7.4–8.4 ppm). ESI-MS or HRMS validates molecular weight (±1 Da), while HPLC (C18 column, methanol/buffer mobile phase) ensures >95% purity .
Q. What safety protocols should be followed when handling 4-methylbenzenesulfonyl intermediates?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact, as sulfonyl chlorides are irritants and sensitizers. Work in a fume hood to prevent inhalation. Quench waste with 1.5 N HCl before disposal, and avoid aqueous neutralization to prevent exothermic reactions .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically investigated for 4-(4-methylbenzenesulfonyl)cinnoline-based enzyme inhibitors?
- Methodological Answer : Perform iterative modifications to the cinnoline core (e.g., substituents at positions 3 and 4) and assess inhibitory activity against target enzymes (e.g., PDE4 or BTK) using fluorescence polarization assays. Computational docking (e.g., AutoDock Vina) and MD simulations (GROMACS) can predict binding modes, validated by X-ray crystallography of inhibitor-enzyme complexes .
Q. What strategies resolve contradictory data in biological activity studies of cinnoline derivatives?
- Methodological Answer : Cross-validate in vitro assays (e.g., enzyme inhibition IC) with orthogonal methods like SPR or ITC to confirm binding affinity. Replicate in vivo studies (e.g., rodent collagen-induced arthritis models) under controlled conditions (dose, exposure time) to isolate pharmacokinetic vs. pharmacodynamic effects .
Q. How can HPLC methods be optimized for quantifying 4-(4-methylbenzenesulfonyl)cinnoline in biological matrices?
- Methodological Answer : Use a sodium acetate/1-octanesulfonate buffer (pH 4.6) with methanol (65:35) on a C18 column to improve peak resolution. Validate linearity (1–100 µg/mL), LOD/LOQ (<0.5 µg/mL), and recovery rates (>90%) via spiked plasma/serum samples .
Q. What in vivo models are appropriate for evaluating the therapeutic potential of cinnoline-based BTK inhibitors?
- Methodological Answer : Use rat collagen-induced arthritis models to assess anti-inflammatory efficacy. Administer compounds orally (10–30 mg/kg daily) and measure paw swelling reduction via caliperometry. Correlate plasma exposure (LC-MS/MS) with efficacy to establish exposure-response relationships .
Q. How can computational models predict metabolic stability of 4-(4-methylbenzenesulfonyl)cinnoline derivatives?
- Methodological Answer : Apply CYP450 isoform-specific docking (e.g., CYP3A4, CYP2D6) to identify vulnerable metabolic sites. Validate with in vitro microsomal assays (human liver microsomes + NADPH) and quantify half-life (t) via LC-MS .
Ethics & Data Management
Q. How can researchers balance open data sharing with confidentiality in studies involving proprietary cinnoline derivatives?
- Methodological Answer : Deposit anonymized datasets (e.g., crystallography data, assay results) in public repositories (Zenodo, Figshare) under CC-BY licenses. Use controlled-access platforms for sensitive data (e.g., preclinical trial raw data) and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
